Cas no 1117-74-4 (4-Oxohexanoic acid)

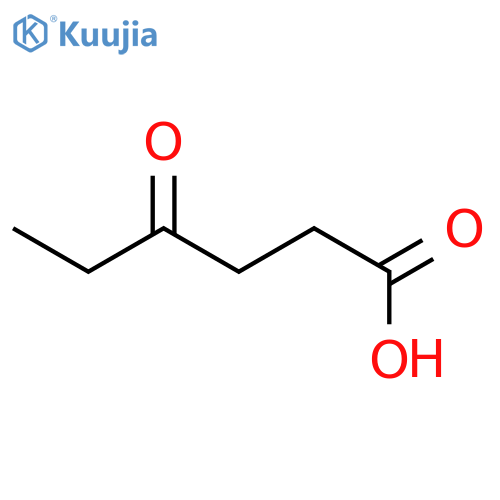

4-Oxohexanoic acid structure

商品名:4-Oxohexanoic acid

4-Oxohexanoic acid 化学的及び物理的性質

名前と識別子

-

- Hexanoic acid, 4-oxo-

- 4-Oxohexanoic acid

- 3-pentanone-formic acid

- 4-ketohexanoic acid

- 4-keto-n-caproic acid

- 4-oxo-hexanoic acid

- 4-Oxo-hexansaeure

- Hexanoic acid,4-oxo

- 4-oxohexanoate

- LMFA01060009

- CLJBDOUIEHLLEN-UHFFFAOYSA-N

- SBB072628

- 8820AC

- R1945

- ST45028677

- EN300-149328

- SCHEMBL462905

- CS-0207493

- DTXSID20912252

- AKOS003382263

- SY270773

- 1117-74-4

- 4-oxohexanoicacid

- AS-57457

- CHEBI:180089

- AMY30226

- Q63392356

- Z838955680

- D93322

- MFCD00068854

- ALBB-025658

-

- MDL: O165944

- インチ: 1S/C6H10O3/c1-2-5(7)3-4-6(8)9/h2-4H2,1H3,(H,8,9)

- InChIKey: CLJBDOUIEHLLEN-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C(=O)O[H]

計算された属性

- せいみつぶんしりょう: 130.06300

- どういたいしつりょう: 130.063

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 54.4

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: エーテル石油エーテルから得られる潮解性モノマー又はシート

- 密度みつど: 1.09

- ふってん: 255°Cat760mmHg

- フラッシュポイント: 122.3°C

- 屈折率: 1.439

- PSA: 54.37000

- LogP: 0.83030

- ようかいせい: 水、エタノール、エーテルに可溶である。

4-Oxohexanoic acid セキュリティ情報

4-Oxohexanoic acid 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

4-Oxohexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-149328-0.25g |

4-oxohexanoic acid |

1117-74-4 | 95% | 0.25g |

$178.0 | 2023-07-09 | |

| Enamine | EN300-149328-0.05g |

4-oxohexanoic acid |

1117-74-4 | 95% | 0.05g |

$84.0 | 2023-07-09 | |

| Enamine | EN300-149328-10.0g |

4-oxohexanoic acid |

1117-74-4 | 95% | 10.0g |

$1620.0 | 2023-07-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X79345-250mg |

4-Oxohexanoic acid |

1117-74-4 | 97% | 250mg |

¥448.0 | 2023-09-05 | |

| TRC | O066925-500mg |

4-Oxohexanoic acid |

1117-74-4 | 500mg |

$ 600.00 | 2022-06-03 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O165944-250mg |

4-Oxohexanoic acid |

1117-74-4 | 97% | 250mg |

¥539.90 | 2023-09-01 | |

| Enamine | EN300-149328-5.0g |

4-oxohexanoic acid |

1117-74-4 | 95% | 5.0g |

$1080.0 | 2023-07-09 | |

| Fluorochem | 207255-10g |

4-Oxohexanoic acid |

1117-74-4 | 97% | 10g |

£1837.00 | 2022-02-28 | |

| eNovation Chemicals LLC | Y1193168-1g |

4-Oxohexanoic Acid |

1117-74-4 | 95% | 1g |

$400 | 2023-05-11 | |

| Fluorochem | 207255-2g |

4-Oxohexanoic acid |

1117-74-4 | 97% | 2g |

£716.00 | 2022-02-28 |

4-Oxohexanoic acid 関連文献

-

1. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acidsHervé J. C. Deboves,Christian A. G. N. Montalbetti,Richard F. W. Jackson J. Chem. Soc. Perkin Trans. 1 2001 1876

-

2. Synthesis of trans-4,5-didehydro-DL-lysine (2,6-diaminohex-4-enoic acid) and of 4-oxo-L-lysine (2,6-diamino-4-oxohexanoic acid)R. C. Hider,D. I. John J. Chem. Soc. Perkin Trans. 1 1972 1825

-

Jingnan Zhang,Siming Lian,Yifan He,Xinyu Cao,Jiaming Shang,Qingyun Liu,Gang Ye,Kun Zheng,Yongmei Ma RSC Adv. 2021 11 433

-

E. V. Ellington,C. H. Hassall,J. R. Plimmer,C. E. Seaforth J. Chem. Soc. 1959 80

-

Jean Marcel R. Gallo,David Martin Alonso,Max A. Mellmer,James A. Dumesic Green Chem. 2013 15 85

1117-74-4 (4-Oxohexanoic acid) 関連製品

- 123-76-2(4-oxopentanoic acid)

- 51568-18-4(Succinylacetone)

- 14112-98-2(7-Oxooctanoic acid)

- 30828-09-2(4-Oxododecanedioic acid)

- 3128-07-2(5-Acetylvaleric acid)

- 542-05-2(1,3-Acetonedicarboxylic acid)

- 3128-06-1(Glurate)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1117-74-4)4-Oxohexanoic acid

清らかである:99%

はかる:1g

価格 ($):178.0